7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
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Description
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17FN4O4 and its molecular weight is 444.422. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione” contains an oxadiazole ring . Oxadiazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities . .
Mode of Action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Oxadiazole derivatives are generally known for their ability to interact with various enzymes and receptors due to their heterocyclic nature .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown. Given the broad range of activities exhibited by oxadiazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
Generally, the pharmacokinetic properties of a compound depend on its chemical structure, and oxadiazole derivatives are known to have good bioavailability .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .
Properties
IUPAC Name |
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O4/c1-32-18-4-2-3-14(11-18)13-29-23(30)19-10-7-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-5-8-17(25)9-6-15/h2-12H,13H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBGOFLAPXJKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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